molecular formula C27H36ClNO4 B1675166 Levonantradol hydrochloride CAS No. 70222-86-5

Levonantradol hydrochloride

Cat. No.: B1675166
CAS No.: 70222-86-5
M. Wt: 474.0 g/mol
InChI Key: NSOGAHPJIFTUHV-YINRMENDSA-N
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Chemical Reactions Analysis

Types of Reactions: Levonantradol hydrochloride undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include sodium borohydride and hydrogen gas over a platinum catalyst.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .

Scientific Research Applications

Levonantradol hydrochloride has several scientific research applications, including:

Comparison with Similar Compounds

    Dronabinol (Marinol): Another synthetic cannabinoid used for its antiemetic and analgesic properties.

    Nabilone: A synthetic cannabinoid with similar therapeutic applications.

    CP 55,940 and CP 55,244: Bicyclic compounds with potent analgesic activity.

Uniqueness: Levonantradol hydrochloride is unique due to its high potency and efficacy compared to other synthetic cannabinoids. It has a higher binding affinity and efficacy at cannabinoid receptors, making it a valuable compound for research into the therapeutic potential of cannabinoids .

Properties

CAS No.

70222-86-5

Molecular Formula

C27H36ClNO4

Molecular Weight

474.0 g/mol

IUPAC Name

[(6S,6aR,9R,10aR)-9-hydroxy-6-methyl-3-[(2R)-5-phenylpentan-2-yl]oxy-5,6,6a,7,8,9,10,10a-octahydrophenanthridin-1-yl] acetate;hydrochloride

InChI

InChI=1S/C27H35NO4.ClH/c1-17(8-7-11-20-9-5-4-6-10-20)31-22-15-25-27(26(16-22)32-19(3)29)24-14-21(30)12-13-23(24)18(2)28-25;/h4-6,9-10,15-18,21,23-24,28,30H,7-8,11-14H2,1-3H3;1H/t17-,18+,21-,23+,24-;/m1./s1

InChI Key

NSOGAHPJIFTUHV-YINRMENDSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@H](C[C@H]2C3=C(N1)C=C(C=C3OC(=O)C)O[C@H](C)CCCC4=CC=CC=C4)O.Cl

SMILES

CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O.Cl

Canonical SMILES

CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O.Cl

Appearance

Solid powder

70222-86-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Levonantradol hydrochloride;  Levonantradol HCl;  CP 50,556-1;  CP-50,556-1; UNII-V92884KHRI.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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